molecular formula C27H24BrF2N3O2 B11524008 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione

Cat. No.: B11524008
M. Wt: 540.4 g/mol
InChI Key: RUAWAFHLEZCYFW-UHFFFAOYSA-N
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Description

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione moiety substituted with a 4-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity . The pathways involved can include signal transduction mechanisms that lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to its combination of a piperazine ring with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione moiety with a 4-bromophenyl group

Properties

Molecular Formula

C27H24BrF2N3O2

Molecular Weight

540.4 g/mol

IUPAC Name

3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H24BrF2N3O2/c28-20-5-11-23(12-6-20)33-25(34)17-24(27(33)35)31-13-15-32(16-14-31)26(18-1-7-21(29)8-2-18)19-3-9-22(30)10-4-19/h1-12,24,26H,13-17H2

InChI Key

RUAWAFHLEZCYFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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